Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate

Vue d'ensemble

Description

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.297. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

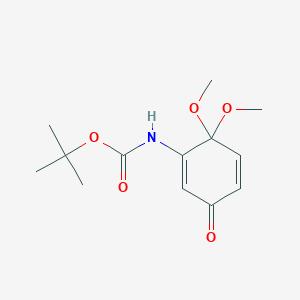

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate (CAS No. 175552-82-6) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure includes a tert-butyl group and a cyclohexadiene moiety, which contribute to its chemical reactivity and biological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO₅, with a molecular weight of approximately 269.29 g/mol. The compound features two methoxy groups attached to a cyclohexene ring, enhancing its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₅ |

| Molecular Weight | 269.29 g/mol |

| CAS Number | 175552-82-6 |

| Purity | >95% |

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may help in mitigating oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, contributing to its protective effects in neurodegenerative models.

- Neuroprotective Properties : In vitro studies indicate that this compound can protect astrocytes from amyloid beta-induced toxicity, suggesting its potential application in Alzheimer's disease therapy.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | C₁₄H₂₅NO | Contains additional methyl groups | Noted for antimicrobial properties |

| Methyl (2-methoxycarbonylcyclopentane)carbamate | C₈H₁₁NO₃ | Smaller ring size; less sterically hindered | Potentially lower antioxidant activity |

| Ethyl (5-methoxycarbonylcyclopentene)carbamate | C₉H₁₁NO₃ | Similar but with ethyl group; weaker base | Limited studies on biological effects |

This compound stands out due to its unique cyclohexadiene structure combined with two methoxy groups, which may enhance its reactivity and biological potential compared to these similar compounds.

Case Studies and Research Findings

Several research studies have focused on the biological implications of this compound:

- Neuroprotective Study : A study demonstrated that this compound could significantly reduce cell death in astrocytes induced by amyloid beta aggregates. The compound was able to decrease TNF-alpha levels and mitigate oxidative stress markers in treated cells.

- In Vivo Model : In an animal model simulating Alzheimer's disease-like symptoms induced by scopolamine administration, treatment with this compound resulted in decreased Aβ levels compared to control groups. However, the results indicated that while there was a trend towards neuroprotection, statistical significance was not achieved when compared to established treatments like galantamine.

Propriétés

IUPAC Name |

tert-butyl N-(6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-12(2,3)19-11(16)14-10-8-9(15)6-7-13(10,17-4)18-5/h6-8H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZDQTBBNXGNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)C=CC1(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.